L 659286

Elastase Inhibition Enzyme Kinetics Drug Stability

L 659286 is a functionally irreversible PMN elastase inhibitor with a distinct 6.5 h enzyme-complex half-life. Unlike generic cephalosporins, this mechanism-based control is essential for washout experiments and differentiating covalent inhibitors in HTS assays. Validate your assay sensitivity and reproducibility with this well-characterized benchmark.

Molecular Formula C17H21N5O7S2
Molecular Weight 471.5 g/mol
CAS No. 119742-06-2
Cat. No. B1673826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 659286
CAS119742-06-2
Synonyms7-methoxy-8-oxo-3-(((1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio)methyl)-5-thia-1-aza-6-bicyclo(4.2.0)oct-2-ene-2-pyrrolidenecarboxamide-5-dioxide
L 659,286
L 659286
L-659,286
L-659286
Molecular FormulaC17H21N5O7S2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)OC)S(=O)(=O)C2)C(=O)N4CCCC4
InChIInChI=1S/C17H21N5O7S2/c1-20-17(18-12(23)13(24)19-20)30-7-9-8-31(27,28)16-11(29-2)15(26)22(16)10(9)14(25)21-5-3-4-6-21/h11,16H,3-8H2,1-2H3,(H,19,24)/t11-,16+/m0/s1
InChIKeyCSHLZLLBIGKRRN-MEDUHNTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 659286 (CAS 119742-06-2) Product Profile: Mechanism-Based PMN Elastase Inhibitor


L 659286 (CAS 119742-06-2) is a substituted cephalosporin derivative that functions as a mechanism-based, functionally irreversible inhibitor of human polymorphonuclear leukocyte (PMN) elastase . Its inhibition is characterized by a Ki value of 0.4 μM against human PMN elastase . The compound possesses a molecular weight of 471.51 g/mol and a molecular formula of C₁₇H₂₁N₅O₇S₂ [1].

Why Generic L 659286 Substitution Fails: Evidence of Differentiated Kinetic Stability


Procurement of a generic cephalosporin analog as a substitute for L 659286 is scientifically unjustified. While many cephalosporins target bacterial cell wall synthesis, L 659286 is a mechanism-based inhibitor of human serine proteases. More importantly, even among its closest structural and functional analog, L 658758, substitution is not equivalent. A direct comparison demonstrates that the L 659286-derived enzyme-inhibitor complex possesses a distinct stability profile, with a half-life of 6.5 hours compared to 9 hours for L 658758 at 37°C [1]. This difference in kinetic stability directly impacts the duration of enzyme inactivation and, consequently, experimental outcomes in time-sensitive assays.

L 659286 (119742-06-2) Quantitative Comparative Evidence Guide


L 659286 vs. L 658758: Direct Comparison of Human Leukocyte Elastase (HLE) Complex Half-Life

L 659286 forms a stable, functionally irreversible complex with human leukocyte elastase (HLE). In a direct head-to-head study with its closest analog, L 658758, the half-life (t₁/₂) of the enzyme-inhibitor complex was measured. The L 659286-derived HLE-I complex exhibited a t₁/₂ of 6.5 hours at 37°C, which is 2.5 hours shorter than the 9-hour half-life observed for the L 658758-derived complex [1].

Elastase Inhibition Enzyme Kinetics Drug Stability

L 659286 Affinity for Human PMN Elastase (Ki Quantification)

L 659286 demonstrates potent inhibition of its primary target, human polymorphonuclear leukocyte (PMN) elastase. The equilibrium dissociation constant (Ki) for this interaction has been quantified at 0.4 μM . This value provides a baseline for comparing potency against other potential protease targets or across different assay platforms. While a direct Ki comparison for a close structural analog like L 658758 under identical conditions is not available in the same study, the published Ki for L 659286 itself serves as a critical benchmark for validating compound activity upon receipt .

Protease Inhibition Enzyme Assay Inflammation

L 659286 Mechanism of Action as a Functionally Irreversible Inhibitor

Unlike simple competitive inhibitors, L 659286 acts as a mechanism-based, functionally irreversible inhibitor of human leukocyte elastase [1]. This means the enzyme becomes permanently inactivated after a single turnover. The study explicitly notes that 'recovery of activity after inactivation is slow' [1]. This is a class-level characteristic shared with L 658758 but distinguishes L 659286 from other classes of elastase inhibitors (e.g., reversible small molecules). This mechanism is responsible for the observed complex half-lives and contributes to sustained target engagement.

Mechanism of Action Covalent Inhibition Drug Design

Recommended Research and Industrial Application Scenarios for L 659286 (119742-06-2)


Ex Vivo Time-Course Studies of Neutrophil Elastase Activity

Given its established half-life of 6.5 hours for the enzyme-inhibitor complex, L 659286 is optimally suited for ex vivo experiments requiring a defined window of elastase inhibition [1]. This is particularly relevant for studies on isolated human neutrophils where sustained target engagement is necessary over several hours. Its functionally irreversible mechanism ensures that the enzyme remains inactive for the duration of the complex's half-life, even after the free compound is removed [1]. This property is valuable for washout experiments designed to assess the downstream consequences of a transient elastase inhibition pulse.

Validation of New Elastase Inhibitor Assays and Chemical Probes

L 659286 serves as a well-characterized control compound for validating new high-throughput screening assays targeting human PMN elastase. Its known Ki of 0.4 μM provides a precise benchmark for assay sensitivity and reproducibility [1]. Furthermore, its distinct mechanism-based inhibition can be used to differentiate hits by their mode of action. Compounds that show time-dependent inactivation similar to L 659286 can be flagged as potential covalent or mechanism-based inhibitors, guiding medicinal chemistry efforts [1].

Comparative Studies of Elastase Inhibitor Scaffolds

L 659286 is a critical tool for comparative pharmacology studies focused on the cephalosporin-based elastase inhibitor scaffold. Its side-by-side comparison with L 658758, which shares the same mechanism but forms a more stable complex (9-hour half-life), allows researchers to dissect structure-activity relationships governing enzyme-inhibitor complex stability [1]. Procurement of both compounds enables controlled experiments to link subtle chemical modifications to significant changes in pharmacodynamic duration.

Technical Documentation Hub

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